molecular formula C7H16INO2 B14702771 (Ethoxycarbonylmethyl)trimethylammonium iodide CAS No. 22041-27-6

(Ethoxycarbonylmethyl)trimethylammonium iodide

Cat. No.: B14702771
CAS No.: 22041-27-6
M. Wt: 273.11 g/mol
InChI Key: XMLJBIOEAYURQY-UHFFFAOYSA-M
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Description

(Ethoxycarbonylmethyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C8H18INO2. This compound is characterized by the presence of an ethoxycarbonylmethyl group attached to a trimethylammonium ion, with iodide as the counterion. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethoxycarbonylmethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of trimethylamine with ethyl chloroacetate, followed by the addition of sodium iodide to replace the chloride ion with iodide. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form alkenes.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and elimination reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in solvents like water or ethanol.

    Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include hydroxylated, cyanated, or thiolated derivatives.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

(Ethoxycarbonylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the study of cell membrane dynamics and ion transport due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of (Ethoxycarbonylmethyl)trimethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes by interacting with phospholipids, leading to increased membrane permeability and cell lysis. Additionally, the compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium iodide: Another quaternary ammonium compound with similar properties but different alkyl groups.

    (Ferrocenylmethyl)trimethylammonium iodide: Contains a ferrocenyl group, offering unique redox properties.

    Choline iodide: A naturally occurring quaternary ammonium compound with a hydroxyl group.

Uniqueness

(Ethoxycarbonylmethyl)trimethylammonium iodide is unique due to its ethoxycarbonylmethyl group, which imparts specific chemical reactivity and biological activity. This structural feature allows for diverse applications in various fields, distinguishing it from other quaternary ammonium compounds.

Properties

CAS No.

22041-27-6

Molecular Formula

C7H16INO2

Molecular Weight

273.11 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)-trimethylazanium;iodide

InChI

InChI=1S/C7H16NO2.HI/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

XMLJBIOEAYURQY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+](C)(C)C.[I-]

Origin of Product

United States

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